molecular formula C15H13ClO B1353897 2-Chloro-4'-ethylbenzophenone CAS No. 82520-40-9

2-Chloro-4'-ethylbenzophenone

Cat. No. B1353897
CAS RN: 82520-40-9
M. Wt: 244.71 g/mol
InChI Key: UNGPISHBPOQJDW-UHFFFAOYSA-N
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Description

2-Chloro-4’-ethylbenzophenone is a chemical compound with the molecular formula C15H13ClO . It has a molecular weight of 244.72 .


Molecular Structure Analysis

The IUPAC name for 2-Chloro-4’-ethylbenzophenone is (2-chlorophenyl)(4-ethylphenyl)methanone . The InChI code is 1S/C15H13ClO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4’-ethylbenzophenone has a molecular weight of 244.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Chloro-4'-ethylbenzophenone has been explored in the context of various chemical syntheses. For example, it was used in the Friedländer Synthesis of 2-(α-Chloroalkyl)quinoline derivatives, demonstrating its utility in creating complex chemical structures with high yields (Degtyarenko et al., 2007). Additionally, its derivatives have been synthesized for specific applications, such as in the creation of functional polymers (Sumida & Vogl, 1981).

Phototransformation Studies

  • The compound has been studied for its behavior under phototransformation. A notable example is the study of 4-chloro-2-methylphenol, which shares a similar structural motif. This study focused on how humic substances can influence the photodegradation process in water (Vialaton et al., 1998).

Applications in Analytical Chemistry

  • 2-Chloro-4'-ethylbenzophenone and its analogs have been used as reagents in analytical chemistry. For instance, 2-Amino-4,5-ethylenedioxyphenol, a related compound, has been employed as a fluorescence derivatization reagent for detecting aromatic aldehydes in liquid chromatography, showcasing the compound's utility in sensitive analytical methods (Nohta et al., 1994).

Environmental Impact and Treatment Studies

  • The environmental impact and treatment of related benzophenone compounds have also been a subject of study. For instance, research on 2,4-Dihydroxybenzophenone, a structurally related compound, looked into the formation of disinfection by-products in chlorinated water, which is crucial for understanding the environmental fate of these chemicals (Sun et al., 2019).

Synthesis of Novel Compounds

  • The synthesis of novel compounds using derivatives of 2-Chloro-4'-ethylbenzophenone is an ongoing area of research. This includes the development of new pharmaceuticals and materials with specific properties, as seen in studies that focus on creating novel oxadiazole derivatives with potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).

properties

IUPAC Name

(2-chlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGPISHBPOQJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502406
Record name (2-Chlorophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-ethylbenzophenone

CAS RN

82520-40-9
Record name (2-Chlorophenyl)(4-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82520-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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